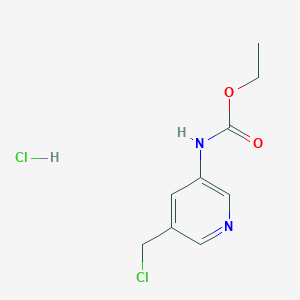
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene is an organoselenium compound that features two pinacolborane groups attached to a selenophene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene typically involves the borylation of selenophene derivatives. One common method is the palladium-catalyzed borylation reaction, where selenophene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene undergoes several types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The pinacolborane groups can participate in Suzuki-Miyaura cross-coupling reactions to form various substituted selenophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted selenophenes, depending on the coupling partner used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: It is used in the development of advanced materials, such as semiconducting polymers and organic electronic devices.
Wirkmechanismus
The mechanism of action of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene involves its ability to participate in various chemical reactions due to the presence of the pinacolborane groups and the selenium atom. The pinacolborane groups facilitate cross-coupling reactions, while the selenium atom can undergo oxidation and reduction reactions. These properties make the compound versatile in forming complex structures and functional materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar structure but with a sulfur atom instead of selenium.
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole: Similar structure but with a nitrogen atom instead of selenium.
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan: Similar structure but with an oxygen atom instead of selenium.
Uniqueness
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene is unique due to the presence of the selenium atom, which imparts distinct chemical and physical properties compared to its sulfur, nitrogen, and oxygen analogs
Eigenschaften
Molekularformel |
C16H26B2O4Se |
|---|---|
Molekulargewicht |
383.0 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophen-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H26B2O4Se/c1-13(2)14(3,4)20-17(19-13)11-9-10-12(23-11)18-21-15(5,6)16(7,8)22-18/h9-10H,1-8H3 |
InChI-Schlüssel |
PUYAKRPUYJTXRH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C([Se]2)B3OC(C(O3)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


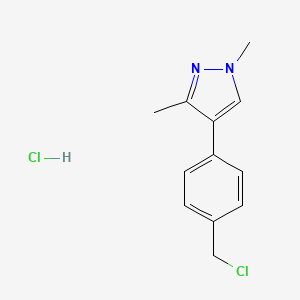
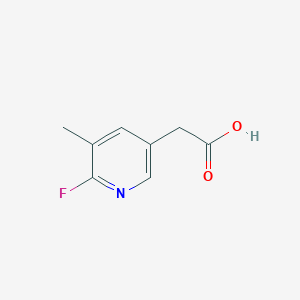

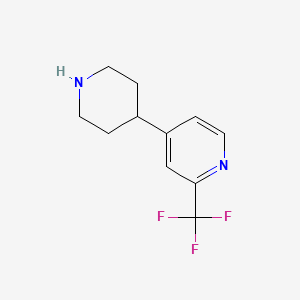
![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
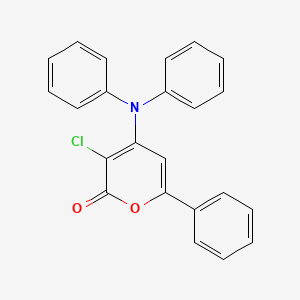
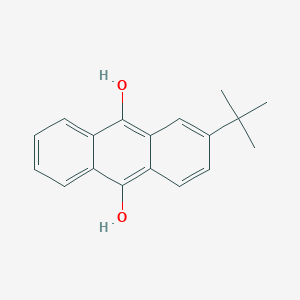

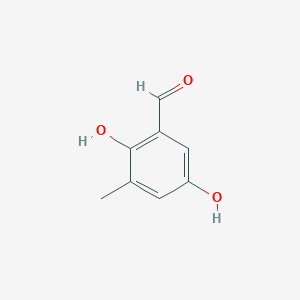
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
